molecular formula C16H14Cl2N4O2 B2585222 3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide CAS No. 1423498-44-5

3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide

Cat. No.: B2585222
CAS No.: 1423498-44-5
M. Wt: 365.21
InChI Key: VHLCKYLNOMOEHK-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide apart is its unique combination of the indazole and pyridine carboxamide moieties, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

3,6-dichloro-N-[1-(2-methoxyethyl)indazol-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2/c1-24-7-6-22-13-8-11(3-2-10(13)9-19-22)20-16(23)15-12(17)4-5-14(18)21-15/h2-5,8-9H,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLCKYLNOMOEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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